

Spectroscopic Profile of 3-Isopropoxy-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Isopropoxy-1-propanol*

Cat. No.: *B086269*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Isopropoxy-1-propanol** (CAS No. 110-48-5), a versatile bifunctional molecule with applications as a solvent and chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visualizations to aid in its characterization and application in research and development.

Molecular and Spectroscopic Overview

3-Isopropoxy-1-propanol possesses both an ether and a primary alcohol functional group, which dictates its chemical properties and spectroscopic features. Its molecular formula is $C_6H_{14}O_2$ and it has a molecular weight of 118.17 g/mol and an exact mass of 118.09938 Da.

Chemical Structure of **3-Isopropoxy-1-propanol**

Caption: Chemical structure of **3-Isopropoxy-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in **3-Isopropoxy-1-propanol**.

¹H NMR Data

The ¹H NMR spectrum of **3-Isopropoxy-1-propanol** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.15	Doublet	6H	Isopropyl -CH ₃
~1.75	Quintet	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
~3.45	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
~3.55	Septet	1H	Isopropyl -CH
~3.65	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -OH
Variable (~2.5-4.0)	Singlet (broad)	1H	-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **3-Isopropoxy-1-propanol** shows five distinct signals, corresponding to the five unique carbon environments.

Chemical Shift (δ , ppm)	Assignment
~22.5	Isopropyl -CH ₃
~32.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
~61.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
~69.8	-O-CH ₂ -CH ₂ -CH ₂ -OH
~72.0	Isopropyl -CH

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Isopropoxy-1-propanol** displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3000-2850	Sharp	C-H stretch (alkyl)
1140-1070	Strong	C-O-C stretch (ether)
~1050	Strong	C-O stretch (primary alcohol)

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Isopropoxy-1-propanol**.

Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	119.10666
[M+Na] ⁺	141.08860
[M-H] ⁻	117.09210
[M] ⁺	118.09883

Data sourced from PubChem.

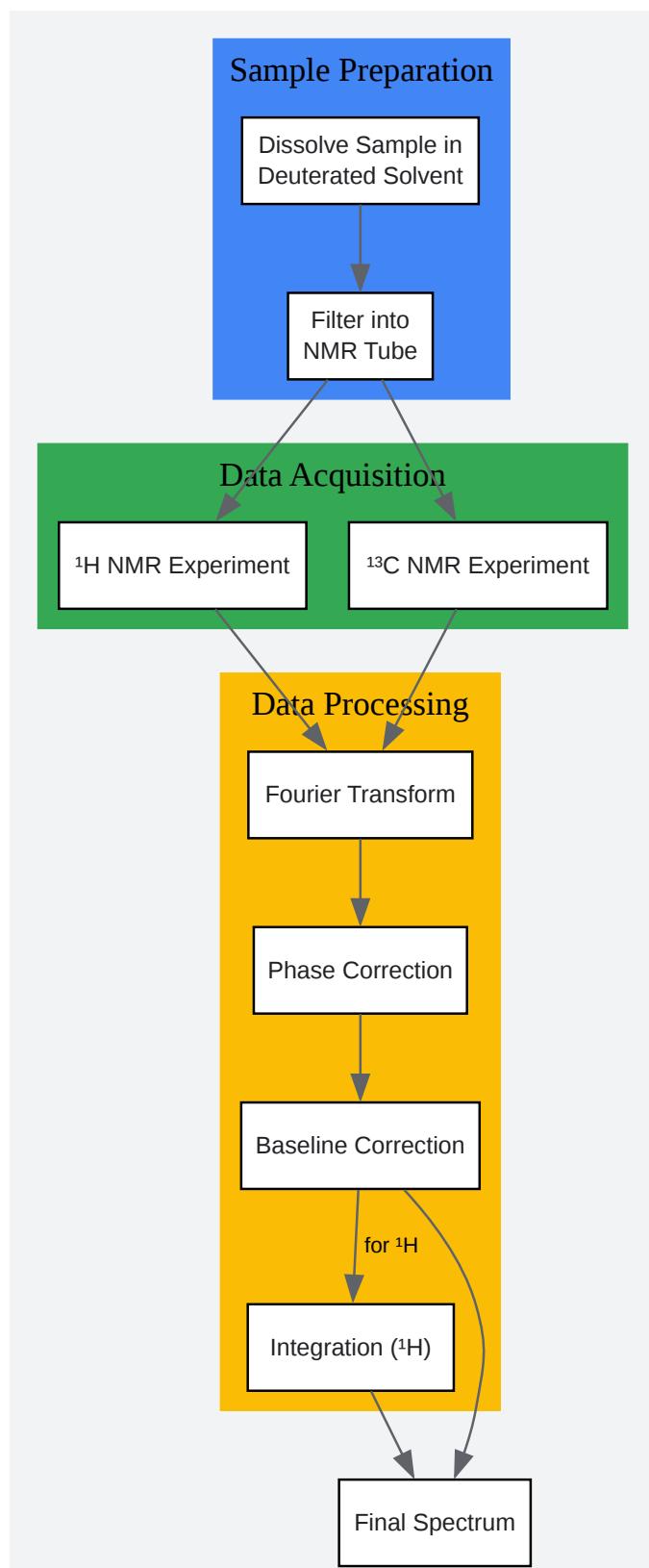
While a specific electron ionization (EI) mass spectrum showing a detailed fragmentation pattern is not readily available in public databases, the fragmentation of alcohols often involves the loss of water (M-18) and alpha-cleavage. For ethers, cleavage of the C-O bond is common.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:


- Dissolve approximately 5-10 mg of **3-Isopropoxy-1-propanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Filter the solution into a clean 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 8-16, increasing for more dilute samples.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition:

- Pulse Program: A standard proton-decoupled experiment (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Typically 0-220 ppm.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

FT-IR Spectroscopy

For a liquid sample like **3-Isopropoxy-1-propanol**, the Attenuated Total Reflectance (ATR) or thin film method is suitable.

ATR-FTIR Protocol:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **3-Isopropoxy-1-propanol** onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Thin Film Protocol:

- Place a drop of the liquid sample on a polished salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin film of the liquid between the plates.
- Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Isopropoxy-1-propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086269#spectroscopic-data-for-3-isopropoxy-1-propanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com